molecular formula C24H25NO7S B11387710 N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11387710
M. Wt: 471.5 g/mol
InChI Key: KECVEPLWCBDFHF-UHFFFAOYSA-N
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Description

This compound is a chromene-based carboxamide derivative characterized by a 3,4-dimethoxybenzyl group and a tetrahydrothiophene sulfone (1,1-dioxidotetrahydrothiophen-3-yl) moiety. The chromene core (4-oxo-4H-chromene) is substituted with a methyl group at the 7-position, contributing to its structural uniqueness. Its synthesis and structural analysis likely rely on crystallographic tools such as SHELX for refinement , ORTEP-3 for molecular visualization , and the WinGX suite for small-molecule crystallography workflows .

Properties

Molecular Formula

C24H25NO7S

Molecular Weight

471.5 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H25NO7S/c1-15-4-6-18-19(26)12-23(32-21(18)10-15)24(27)25(17-8-9-33(28,29)14-17)13-16-5-7-20(30-2)22(11-16)31-3/h4-7,10-12,17H,8-9,13-14H2,1-3H3

InChI Key

KECVEPLWCBDFHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)N(CC3=CC(=C(C=C3)OC)OC)C4CCS(=O)(=O)C4

Origin of Product

United States

Biological Activity

N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a chromene backbone and various functional groups. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in relation to anti-cancer and anti-inflammatory properties.

Chemical Structure

The structure of the compound can be represented as follows:

Property Details
Molecular Formula C23H27N2O6S
Molecular Weight 457.54 g/mol
CAS Number 1018067-46-3

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of chromene have been evaluated for their ability to induce apoptosis in various cancer cell lines.

In vitro assays demonstrated that this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. The mechanism appears to involve the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation.

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This activity is likely mediated through the inhibition of NF-kB signaling pathway, which plays a pivotal role in inflammation.

3. Antioxidant Properties

This compound has demonstrated significant antioxidant activity. In vitro assays using DPPH and ABTS radical scavenging methods revealed that this compound can effectively neutralize free radicals, thereby reducing oxidative stress in biological systems.

Case Study 1: Anticancer Efficacy

A study conducted on the MCF-7 breast cancer cell line showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment.

Case Study 2: Inhibition of Inflammatory Mediators

In an experimental model of inflammation induced by lipopolysaccharide (LPS), administration of this compound significantly reduced levels of inflammatory markers. The study reported a decrease in nitric oxide production and reduced expression of COX-2, indicating its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound in , N-(2-bromo-4-nitrophenyl)-3-methoxy-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-dioxide, shares functional similarities but differs in core structure and substituents:

Feature Target Compound Compound
Core Structure 4-Oxo-4H-chromene 3,4-Dihydro-2H-benzo[e][1,2]thiazine
Substituents 3,4-Dimethoxybenzyl; tetrahydrothiophene sulfone; 7-methyl 2-Bromo-4-nitrophenyl; methoxy
Sulfone Group Tetrahydrothiophene sulfone (non-aromatic) Thiazine sulfone (aromatic fused system)
Electron-Withdrawing Groups Methoxy (electron-donating) Nitro and bromo (electron-withdrawing)

The chromene core in the target compound offers planar aromaticity, whereas the benzo-thiazine in introduces a fused bicyclic system with inherent conformational rigidity. The electron-donating methoxy groups in the target compound may enhance solubility compared to the electron-withdrawing nitro and bromo groups in , which could reduce bioavailability .

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